
Anhydroepiophiobolin A
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Overview
Description
Anhydroepiophiobolin A is a sesterterpenoid fungal metabolite that has been found in various species of the genus Bipolaris, including Bipolaris oryzae . It is a dehydrated analogue of ophiobolin, epimerised at the C6 position . This compound is known for its broad biological profile, exhibiting antibacterial, antifungal, antitumor, and herbicidal activities .
Mechanism of Action
Target of Action
Anhydroepiophiobolin A is a sesterterpenoid fungal metabolite that has been found in B. oryzae . It is known to be cytotoxic to various cancer cells . .
Mode of Action
It is known to exhibit cytotoxicity, suggesting it may interact with cellular components in a way that inhibits cell growth or induces cell death .
Biochemical Pathways
Given its cytotoxic effects, it is likely that it interferes with pathways essential for cell survival and proliferation .
Pharmacokinetics
This compound is a solid compound with poor water solubility . It is soluble in ethanol, methanol, DMF, or DMSO . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
This compound exhibits cytotoxic effects on various cancer cell lines, including HepG2, K562, A549, SKOV3, SK-MEL-2, XF498, and HCT15 cells . This suggests that the compound’s action results in the inhibition of cell growth or induction of cell death .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its solubility could be affected by the pH and temperature of its environment . .
Biochemical Analysis
Biochemical Properties
Anhydroepiophiobolin A interacts with various biomolecules, leading to its cytotoxic and phytotoxic effects. It has been found to be cytotoxic to HepG2 and K562 cells, as well as A549, SKOV3, SK-MEL-2, XF498, and HCT15 cells
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing cytotoxicity in certain cell lines
Temporal Effects in Laboratory Settings
Current information suggests that it maintains its cytotoxic properties over time .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anhydroepiophiobolin A is primarily obtained from natural sources, specifically from fungal species such as Bipolaris oryzae . The compound is co-produced with other ophiobolins during the degradation of ophiobolin A . The synthetic routes for this compound involve the controlled degradation of ophiobolin A under specific conditions that promote epimerisation at the C6 position .
Industrial Production Methods: The process involves cultivating the fungal species under optimal conditions to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Anhydroepiophiobolin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Biological Activities and Mechanisms
Anticancer Properties
Anhydroepiophiobolin A has demonstrated significant anticancer activity across various cancer cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis in multiple human cancer cell lines, including glioma and melanoma models. For instance, studies show that concentrations as low as 1 µM can reduce cell viability by 50% within three days of treatment .
The mechanism of action appears to involve the targeting of mitochondrial functions and disruption of cellular homeostasis. This compound has been shown to covalently modify proteins involved in mitochondrial respiration, leading to increased oxidative stress and subsequent cell death . Additionally, its ability to inhibit calmodulin suggests a multifaceted approach to disrupting cancer cell survival pathways .
Phytotoxic Effects
Beyond its anticancer properties, this compound exhibits phytotoxic effects, making it a candidate for agricultural applications. It has been reported to inhibit the growth of various plant species, potentially serving as a natural herbicide . The compound's ability to induce apoptosis-like cell death in plant cells further underscores its potential utility in managing plant pathogens .
Table 1: Summary of Key Research Findings on this compound
Case Study Insights
A notable case study involved the administration of this compound in a mouse model bearing B16F10 melanoma tumors. The compound was administered intraperitoneally at doses of 10 mg/kg, resulting in a significant enhancement of survival rates compared to control groups. This study highlights the compound's potential as a therapeutic agent in combating resistant cancer phenotypes .
Therapeutic Potential Beyond Oncology
Recent investigations have also suggested the potential application of this compound in neurodegenerative diseases such as Parkinson's disease. Its ability to cross the blood-brain barrier positions it as a candidate for further exploration in treating neurological disorders characterized by oxidative stress and mitochondrial dysfunction .
Comparison with Similar Compounds
Anhydroophiobolin A: This compound is closely related to this compound but is a minor component that readily epimerises to form this compound under controlled conditions.
Uniqueness: this compound is unique due to its specific epimerisation at the C6 position, which distinguishes it from other ophiobolins.
Biological Activity
Anhydroepiophiobolin A is a sesterterpene derivative with significant biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is structurally related to ophiobolin A, a known fungal secondary metabolite. The compound exhibits a tricyclic 5-8-5 carbotricyclic skeleton typical of sesterterpenoids, which contributes to its biological activities. The compound's chemical properties enable it to interact with various biological targets, leading to its therapeutic potential.
Biological Activities
1. Anticancer Activity
This compound has demonstrated promising anticancer properties across various studies:
- In Vitro Studies : Research indicates that this compound exhibits significant cytotoxic effects on several cancer cell lines. For instance, it has shown an IC50 value of 6.49 μM against HepG2 liver cancer cells and 4.06 μM against K562 leukemia cells, indicating potent antiproliferative activity .
- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by flow cytometric analyses. It appears to activate apoptotic pathways through the modulation of key proteins involved in cell cycle regulation and apoptosis .
- In Vivo Studies : In animal models, this compound has been effective against glioblastoma and melanoma. It significantly improved survival rates in mice bearing orthotopic U251-LUC tumors when administered at doses of 10 mg/kg . Additionally, it showed the ability to cross the blood-brain barrier, making it a candidate for treating brain tumors .
2. Antimicrobial Activity
This compound exhibits antimicrobial properties that make it a potential agent against resistant bacterial strains:
- Broad Spectrum Activity : The compound has been reported to inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 12.5 μg/mL . This suggests its utility in addressing antibiotic resistance.
Case Studies
Case Study 1: Efficacy Against Glioblastoma
A study evaluated the effects of this compound on glioblastoma cells in vitro and in vivo. The results indicated that treatment with the compound led to significant reductions in tumor growth and improved survival rates in mouse models. The study highlighted the compound's unique mechanism of inducing non-apoptotic cell death pathways, which could be beneficial for treating apoptosis-resistant tumors .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. Results showed that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a novel antimicrobial agent .
Research Findings Summary
The following table summarizes key findings related to the biological activities of this compound:
Properties
IUPAC Name |
(1'R,2S,3S,3'S,5R,7'R,8'E,11'R)-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradeca-4,8-diene]-8'-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O3/c1-15(2)10-19-12-17(4)25(28-19)9-8-24(5)13-20-16(3)11-21(27)23(20)18(14-26)6-7-22(24)25/h6,10-11,14,17,19-20,22-23H,7-9,12-13H2,1-5H3/b18-6-/t17-,19-,20+,22+,23-,24+,25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYSLOGZXCWLSL-MUKMEUIDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(=CC4=O)C)C=O)C)C=C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2C/C=C(\[C@H]4[C@H](C3)C(=CC4=O)C)/C=O)C)C=C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.